Selectivity Advantage: JGB1741 Exhibits >6.6-Fold SIRT1 Selectivity Over SIRT2 vs. Non-Selective Sirtinol
In direct comparison to sirtinol, a first-generation sirtuin inhibitor from which JGB1741 was derived, JGB1741 demonstrates significantly improved selectivity for SIRT1 over SIRT2. While sirtinol exhibits an IC50 of 37.6 μM for SIRT1 and 103.4 μM for SIRT2 (a selectivity ratio of ~2.8x) [1], JGB1741 shows an IC50 of ~15 μM for SIRT1 and >100 μM for SIRT2 (a selectivity ratio of >6.6x) . This represents a more than 2-fold improvement in SIRT1 selectivity.
| Evidence Dimension | SIRT1/SIRT2 Selectivity Ratio |
|---|---|
| Target Compound Data | SIRT1 IC50: ~15 μM; SIRT2 IC50: >100 μM |
| Comparator Or Baseline | Sirtinol: SIRT1 IC50: 37.6 μM; SIRT2 IC50: 103.4 μM |
| Quantified Difference | JGB1741 selectivity ratio >6.6x vs. Sirtinol selectivity ratio ~2.8x (2.4x improvement) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher isoform selectivity reduces the risk of confounding off-target effects from SIRT2 inhibition, making JGB1741 the preferred choice for experiments where SIRT1-specific functional interrogation is critical.
- [1] PMC3931077. Table 1: IC50 values for SIRT1 and SIRT2 of Sirtinol. View Source
